molecular formula C10H9F4N B13538751 1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine

Cat. No.: B13538751
M. Wt: 219.18 g/mol
InChI Key: QJFAMCZYEOIPIH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H10F4N It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with both fluoro and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzene and cyclopropanamine.

    Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction. This reaction often employs reagents such as diazomethane or diiodomethane in the presence of a catalyst like rhodium or copper.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may modulate neurotransmitter pathways to exert its effects.

Comparison with Similar Compounds

1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(4-(trifluoromethyl)phenyl)cyclopropan-1-amine and 1-(4-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride.

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H9F4N/c11-6-1-2-7(9(15)3-4-9)8(5-6)10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

QJFAMCZYEOIPIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)F)C(F)(F)F)N

Origin of Product

United States

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